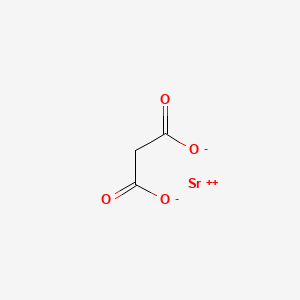

Strontium malonate

Cat. No. B1681768

Key on ui cas rn:

63524-05-0

M. Wt: 191.68 g/mol

InChI Key: PUQGOSIRNNCACG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08609616B2

Procedure details

The compounds (active strontium test-article: Sr-malonate, 189.6 g/mol; Placebo substance, calcium malonate, 142.1 g/mol) was suspended in drinking water for the rats. The salts were prepared in a solution of 1.6 g/l, which is close to saturation (22-25° C.). Thus extensive stirring was required to completely dissolve the substances. A new batch of drinking water was prepared fresh every week for the duration of the experiment. When not in use the solution was stored at room temperature in a closed container. Preliminary experiments showed that the animals each drink between 60 and 90 ml/24 h resulting in approximate strontium dosing of 120 mg strontium malonate/day equal to 55.4 mg of ionic strontium.

[Compound]

Name

Sr-malonate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

calcium malonate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:7])(=[O:6])[CH2:2][C:3]([O-:5])=[O:4].[Ca+2].O.[Sr:10]>>[C:1]([O-:7])(=[O:6])[CH2:2][C:3]([O-:5])=[O:4].[Sr+2:10].[Sr:10] |f:0.1,4.5|

|

Inputs

Step One

[Compound]

|

Name

|

Sr-malonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

calcium malonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)[O-])(=O)[O-].[Ca+2]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Sr]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Sr]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Thus extensive stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The salts were prepared in a solution of 1.6 g/l, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is close to saturation (22-25° C.)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to completely dissolve the substances

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was stored at room temperature in a closed container

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

each drink between 60 and 90 ml/24 h

|

|

Duration

|

24 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC(=O)[O-])(=O)[O-].[Sr+2]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 120 mg |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Sr]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 55.4 mg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08609616B2

Procedure details

The compounds (active strontium test-article: Sr-malonate, 189.6 g/mol; Placebo substance, calcium malonate, 142.1 g/mol) was suspended in drinking water for the rats. The salts were prepared in a solution of 1.6 g/l, which is close to saturation (22-25° C.). Thus extensive stirring was required to completely dissolve the substances. A new batch of drinking water was prepared fresh every week for the duration of the experiment. When not in use the solution was stored at room temperature in a closed container. Preliminary experiments showed that the animals each drink between 60 and 90 ml/24 h resulting in approximate strontium dosing of 120 mg strontium malonate/day equal to 55.4 mg of ionic strontium.

[Compound]

Name

Sr-malonate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

calcium malonate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:7])(=[O:6])[CH2:2][C:3]([O-:5])=[O:4].[Ca+2].O.[Sr:10]>>[C:1]([O-:7])(=[O:6])[CH2:2][C:3]([O-:5])=[O:4].[Sr+2:10].[Sr:10] |f:0.1,4.5|

|

Inputs

Step One

[Compound]

|

Name

|

Sr-malonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

calcium malonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)[O-])(=O)[O-].[Ca+2]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Sr]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Sr]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Thus extensive stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The salts were prepared in a solution of 1.6 g/l, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is close to saturation (22-25° C.)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to completely dissolve the substances

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was stored at room temperature in a closed container

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

each drink between 60 and 90 ml/24 h

|

|

Duration

|

24 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC(=O)[O-])(=O)[O-].[Sr+2]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 120 mg |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Sr]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 55.4 mg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08609616B2

Procedure details

The compounds (active strontium test-article: Sr-malonate, 189.6 g/mol; Placebo substance, calcium malonate, 142.1 g/mol) was suspended in drinking water for the rats. The salts were prepared in a solution of 1.6 g/l, which is close to saturation (22-25° C.). Thus extensive stirring was required to completely dissolve the substances. A new batch of drinking water was prepared fresh every week for the duration of the experiment. When not in use the solution was stored at room temperature in a closed container. Preliminary experiments showed that the animals each drink between 60 and 90 ml/24 h resulting in approximate strontium dosing of 120 mg strontium malonate/day equal to 55.4 mg of ionic strontium.

[Compound]

Name

Sr-malonate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

calcium malonate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:7])(=[O:6])[CH2:2][C:3]([O-:5])=[O:4].[Ca+2].O.[Sr:10]>>[C:1]([O-:7])(=[O:6])[CH2:2][C:3]([O-:5])=[O:4].[Sr+2:10].[Sr:10] |f:0.1,4.5|

|

Inputs

Step One

[Compound]

|

Name

|

Sr-malonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

calcium malonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)[O-])(=O)[O-].[Ca+2]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Sr]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Sr]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Thus extensive stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The salts were prepared in a solution of 1.6 g/l, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is close to saturation (22-25° C.)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to completely dissolve the substances

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was stored at room temperature in a closed container

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

each drink between 60 and 90 ml/24 h

|

|

Duration

|

24 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC(=O)[O-])(=O)[O-].[Sr+2]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 120 mg |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Sr]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 55.4 mg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |